(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
Overview
Description
(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methanamine could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
Its molecular weight (15121 g/mol) suggests it could be well-absorbed in the body . The presence of both polar (amine and ether groups) and non-polar (phenyl and alkyl groups) regions in the molecule could influence its distribution and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound .
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCDFDTDUFLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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